4-[Methyl(phenyl)sulfamoyl]benzoic acid - 54838-78-7

4-[Methyl(phenyl)sulfamoyl]benzoic acid

Catalog Number: EVT-439003
CAS Number: 54838-78-7
Molecular Formula: C14H13NO4S
Molecular Weight: 291.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl phenyl sulfone (PMSO2)

Compound Description: Methyl phenyl sulfone is a common probe compound used in investigating the role of ferryl ion ([FeIVO]2+) in iron-based advanced oxidation processes (AOPs). []

Relevance: Methyl phenyl sulfone (PMSO2) is the oxidation product of methyl phenyl sulfoxide (PMSO), a compound structurally similar to 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Both PMSO and the target compound contain a methylphenyl sulfone moiety. The research highlights the potential interference of PMSO and its oxidation products in ferryl ion detection during AOPs, suggesting a need for careful consideration when using structurally related compounds like 4-[Methyl(phenyl)sulfamoyl]benzoic acid in similar applications. []

3-(Adenosylthio)benzoic acid

Compound Description: This compound serves as a parent molecule for a series of derivatives designed as inhibitors for the SARS-CoV-2 nsp14 methyltransferase. [] These inhibitors are designed to target both the S-adenosyl-methionine (SAM) and mRNA-binding pockets of nsp14. []

Relevance: 3-(Adenosylthio)benzoic acid shares the core benzoic acid structure with 4-[Methyl(phenyl)sulfamoyl]benzoic acid. While their functionalities differ, the research on 3-(Adenosylthio)benzoic acid derivatives as dual-site inhibitors provides valuable insights for developing potential inhibitors targeting similar enzymatic processes, which might be applicable to 4-[Methyl(phenyl)sulfamoyl]benzoic acid. []

4-[1-{[bis-(4-Methyl-phenyl)-methyl]-carbamoyl}-3-(2-ethoxy-benzyl)-4-oxo-azetidine-2-yloxy]-benzoic acid (BCEAB)

Compound Description: BCEAB is a novel chymase inhibitor. It has shown significant reduction in cardiac chymase activity and mRNA levels of collagen I and III in cardiomyopathic hamsters. This suggests its potential in suppressing cardiac fibrosis and improving cardiac function. []

Relevance: BCEAB, like the target compound 4-[Methyl(phenyl)sulfamoyl]benzoic acid, contains a benzoic acid moiety. While their structures differ considerably beyond this point, exploring a diverse range of substituents on the benzoic acid core, as seen with BCEAB, could offer insights into developing novel compounds with potentially enhanced therapeutic properties, including for the target compound. []

5-(N-(4-((4-ethylbenzyl)thio)phenyl)sulfamoyl)-2-methyl benzoic acid (CP-778 875)

Compound Description: CP-778 875 is an agonist of the peroxisome proliferator-activated receptor alpha (PPAR-α), investigated for treating dyslipidemia and type 2 diabetes mellitus. []

Relevance: Both CP-778 875 and 4-[Methyl(phenyl)sulfamoyl]benzoic acid share a benzoic acid core structure with a sulfamoyl group attached. CP-778 875's role in interacting with organic anion transporting polypeptide 1B1 (OATP1B1) offers insights into potential transporter interactions that 4-[Methyl(phenyl)sulfamoyl]benzoic acid, given its structural similarity, might exhibit. Such information is crucial for understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile. []

Atorvastatin

Compound Description: Atorvastatin is a medication used to treat high cholesterol and prevent cardiovascular disease. []

Relevance: While not structurally similar to 4-[Methyl(phenyl)sulfamoyl]benzoic acid, atorvastatin is relevant because it is known to be metabolized by the enzyme CYP3A4 and transported by OATP1B1. [] The study demonstrating the interaction between atorvastatin and CP-778 875 highlights the potential for drug-drug interactions involving compounds metabolized by these pathways. This information could be relevant for evaluating potential interactions of 4-[Methyl(phenyl)sulfamoyl]benzoic acid with other drugs, especially if it is found to be metabolized by CYP3A4 or transported by OATP1B1. []

Ortho-hydroxyatorvastatin

Compound Description: Ortho-hydroxyatorvastatin is a metabolite of atorvastatin. []

Relevance: This metabolite of atorvastatin, along with para-hydroxyatorvastatin, showed increased systemic exposure when co-administered with CP-778 875. This observation underscores the potential impact of PPAR-α agonists, structurally similar to 4-[Methyl(phenyl)sulfamoyl]benzoic acid, on the metabolism and clearance of co-administered drugs, especially those primarily metabolized by CYP3A4. Understanding such interactions is crucial for predicting potential drug-drug interactions and ensuring safe and effective drug administration. []

Para-hydroxyatorvastatin

Compound Description: Para-hydroxyatorvastatin is another metabolite of atorvastatin. []

Relevance: Similar to ortho-hydroxyatorvastatin, the increased systemic exposure of para-hydroxyatorvastatin in the presence of CP-778 875 suggests potential alterations in drug metabolism mediated by PPAR-α agonists. This further emphasizes the need to investigate whether 4-[Methyl(phenyl)sulfamoyl]benzoic acid, bearing structural similarities to PPAR-α agonists, might elicit comparable effects on the metabolism and disposition of other drugs. []

4-Methyl-3-N,N-bis(2-chloroethyl)amino benzoic acid

Compound Description: This compound serves as an alkylating moiety in antileukemic agents. Studies suggest that when incorporated into specific steroidal ester derivatives, it contributes to potent antileukemic activity. []

Relevance: 4-Methyl-3-N,N-bis(2-chloroethyl)amino benzoic acid shares the core benzoic acid structure with 4-[Methyl(phenyl)sulfamoyl]benzoic acid. The research highlights the potential of modifying the benzoic acid scaffold for antileukemic activity. While the target compound has a different substituent, this research encourages exploring modifications to 4-[Methyl(phenyl)sulfamoyl]benzoic acid for potential antitumor applications. []

Chlorambucil

Compound Description: Chlorambucil is a chemotherapy medication used to treat various types of cancer, including leukemia and lymphoma. []

Relevance: Although not structurally identical to 4-[Methyl(phenyl)sulfamoyl]benzoic acid, chlorambucil is a known alkylating agent used in cancer treatment. The study comparing the efficacy of different alkylating moieties, including chlorambucil, linked to steroidal esters provides insights into structural features influencing antitumor activity. This knowledge could guide the design and development of novel antitumor agents, potentially derived from modifying 4-[Methyl(phenyl)sulfamoyl]benzoic acid. []

Phenyl acetic acid's nitrogen mustard

Compound Description: This compound is another example of an alkylating agent investigated for its potential in antileukemic therapy. []

Relevance: Like chlorambucil, phenyl acetic acid's nitrogen mustard, while structurally distinct from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, belongs to the alkylating agent class. The research comparing its antileukemic activity to that of other alkylating moieties provides valuable data on structure-activity relationships. This information can be extrapolated to design and synthesize novel alkylating agents, potentially by modifying the structure of 4-[Methyl(phenyl)sulfamoyl]benzoic acid, for improved therapeutic efficacy. []

4-((1-phenyl-1H-tetrazol-5-ylthio)methyl)benzoic acid

Compound Description: This compound is a thiotetrazole derivative. It exhibits a blue-light emission in the solid state at room temperature, suggesting potential applications in material science and optoelectronics. []

Relevance: This compound and 4-[Methyl(phenyl)sulfamoyl]benzoic acid share a benzoic acid core structure. The research on the thiotetrazole derivative's blue-light emission properties provides insights into the impact of structural modifications on the photophysical properties of benzoic acid derivatives. While the target compound is not directly involved in fluorescence studies, understanding these structure-property relationships can be helpful in designing and synthesizing new benzoic acid derivatives, including potential modifications to 4-[Methyl(phenyl)sulfamoyl]benzoic acid, with tailored optical properties for specific applications. []

(S)‐2‐([11C]Methoxy)‐4‐[3‐methyl‐1‐(2‐piperidine‐1‐yl‐phenyl)‐butyl-carbamoyl]‐benzoic Acid ([11C]Methoxy-repaglinide)

Compound Description: [11C]Methoxy-repaglinide is a radiolabeled compound designed for imaging pancreatic β-cells using positron emission tomography (PET). It demonstrates a high affinity for the human sulfonylurea receptor 1 (SUR1) isoform, making it a promising tool for studying β-cell mass and function in diabetes research. []

Relevance: [11C]Methoxy-repaglinide is structurally related to 4-[Methyl(phenyl)sulfamoyl]benzoic acid through its benzoic acid moiety. Although their functionalities differ, the successful development of [11C]Methoxy-repaglinide as a PET imaging agent for pancreatic β-cells offers valuable insights for potential applications of structurally related compounds like 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Modifications to the target compound, particularly incorporating appropriate radiolabels, could be explored for developing novel imaging probes for research or diagnostic purposes. []

Repaglinide

Compound Description: Repaglinide is a fast-acting anti-diabetic medication belonging to the meglitinide class. It stimulates insulin secretion from the pancreas by binding to and closing ATP-sensitive potassium channels in pancreatic beta cells, leading to cell membrane depolarization and insulin release. []

Relevance: While not a structural analog of 4-[Methyl(phenyl)sulfamoyl]benzoic acid, repaglinide's mechanism of action as a sulfonylurea receptor 1 (SUR1) ligand provides context for the development of [11C]Methoxy-repaglinide as a PET imaging agent for pancreatic β-cells. The research underscores the importance of exploring structural modifications for developing compounds with enhanced binding affinity and selectivity towards specific targets, which could be relevant for future investigations involving 4-[Methyl(phenyl)sulfamoyl]benzoic acid. []

4-(4-Methyl Piperazinomethyl) Benzoic Acid

Compound Description: This compound serves as a key intermediate in the synthesis of various ester and amide derivatives. It is often synthesized from readily available and cost-effective starting materials. []

Relevance: Both 4-(4-Methyl Piperazinomethyl) Benzoic Acid and 4-[Methyl(phenyl)sulfamoyl]benzoic acid share a common benzoic acid core structure, differing in their substituents at the para position. This structural similarity highlights the versatility of the benzoic acid scaffold in synthetic chemistry, suggesting that 4-[Methyl(phenyl)sulfamoyl]benzoic acid could be a potential starting point for synthesizing a diverse range of derivatives with potentially interesting biological activities. []

4-chlorobenzoic acid

2,6-dichlorobenzoic acid

3,5-dichlorobenzoic acid

4-nitrobenzoic acid

3,5 dinitrobenzoic acid

Compound Description: These benzoic acid derivatives, substituted with varying electron-withdrawing groups, are studied for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. []

Relevance: This series of halogenated and nitro-substituted benzoic acids highlights the impact of electron-withdrawing groups on the antimicrobial activity of benzoic acid derivatives. This structure-activity relationship study suggests that incorporating such groups into 4-[Methyl(phenyl)sulfamoyl]benzoic acid could potentially enhance its antimicrobial properties. Furthermore, exploring various ester derivatives, as done with these compounds, could lead to improved pharmacological properties, such as better absorption and membrane permeability. []

7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide

Compound Description: This compound is an orally active CCR5 antagonist, signifying its potential in treating conditions associated with CCR5 activity, such as HIV infection or inflammatory diseases. []

Relevance: While structurally distinct from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, this compound exemplifies the development of complex molecules with specific biological activities starting from simpler building blocks. It highlights the potential of multistep synthesis and the incorporation of various pharmacophores to achieve desired pharmacological properties. Such strategies could be explored for modifying 4-[Methyl(phenyl)sulfamoyl]benzoic acid to generate new compounds with enhanced and targeted biological activity. []

4‐((1‐phenyl‐1H‐tetrazol‐5‐ylthio)methyl)benzoic acid

Compound Description: This thiotetrazole compound has been synthesized and characterized using various spectroscopic methods, including 1H and 13C NMR, ESI-MS, FT-IR, UV-Vis, and fluorescence spectra, as well as single-crystal X-ray diffraction analysis. []

Relevance: 4‐((1‐phenyl‐1H‐tetrazol‐5‐ylthio)methyl)benzoic acid, similar to 4-[Methyl(phenyl)sulfamoyl]benzoic acid, possesses a benzoic acid core. The presence of the thiotetrazole moiety in 4‐((1‐phenyl‐1H‐tetrazol‐5‐ylthio)methyl)benzoic acid influences its structural and electronic properties. This structural similarity, despite the different substituents, emphasizes the versatility of the benzoic acid scaffold for developing new compounds. Exploring modifications to the target compound, inspired by the structural features present in 4‐((1‐phenyl‐1H‐tetrazol‐5‐ylthio)methyl)benzoic acid, could lead to the discovery of new derivatives with desirable properties. []

5-({[2-amino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionyl]-[1-(4-phenyl-1h-imidazol-2-yl)-ethyl]-amino}-methyl)-2-methoxy-benzoic acid

Compound Description: The invention focuses on novel crystals of this compound and its zwitterion. [] Specific details about its biological activity or applications are not provided in the abstract.

Relevance: This compound shares a benzoic acid core structure with 4-[Methyl(phenyl)sulfamoyl]benzoic acid, highlighting the prevalence of benzoic acid derivatives in various chemical contexts. Although the invention primarily focuses on crystal forms and preparation methods, the structural similarity suggests that 4-[Methyl(phenyl)sulfamoyl]benzoic acid could serve as a starting point for developing new compounds with potential applications in areas such as pharmaceuticals or material science. []

2,5-dihydro-4-methyl-2-(3-nitrophenyl)-1,5-benzodiazepine-3-carboxylic acid ethyl ester

Compound Description: This compound is a calcium channel blocker, structurally similar to the benzothiazepine class of calcium channel blockers, but with a nitrogen atom replacing the sulfur. []

Relevance: This benzodiazepine derivative, while structurally different from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, offers insight into the structure-activity relationships of calcium channel blockers. Its development highlights the potential of modifying existing scaffolds to create new compounds with improved pharmacological profiles. This knowledge could be valuable when exploring potential applications or modifications of 4-[Methyl(phenyl)sulfamoyl]benzoic acid, especially if targeting pathways related to calcium channels. []

2,5-dihydro-4-methyl-2-(3-nitrophenyl)-1,5-benzothiazepine-3-carboxylic acid methyl ester

Compound Description: This compound serves as a basic structure for designing both dihydropyridine and diltiazem mimics, which are calcium channel blockers. []

Relevance: This benzothiazepine derivative, despite being structurally distinct from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, highlights the significance of the benzothiazepine scaffold in medicinal chemistry, particularly in developing cardiovascular drugs. The research suggests that modifying the substituents on this core structure can lead to compounds with diverse pharmacological profiles, inspiring potential explorations of 4-[Methyl(phenyl)sulfamoyl]benzoic acid for similar purposes. []

2,5-dihydro-5-[(dimethylamino)ethyl]-4-methyl-2-(3-nitrophenyl)-1,5-benzo-thiazepine-3-carboxylic acid methyl ester

Compound Description: This compound, a derivative of the previously mentioned benzothiazepine, is found to be equipotent to diltiazem in vitro, indicating its potent calcium channel blocking activity. []

Relevance: This compound, a more potent derivative of the previously mentioned benzothiazepine, further underscores the impact of specific structural modifications on pharmacological activity. This finding emphasizes the importance of systematic structure-activity relationship studies, which could also be applied to 4-[Methyl(phenyl)sulfamoyl]benzoic acid, to uncover potentially valuable pharmacological properties and guide the development of new drug candidates. []

(3R,5R)-7-[2-(4-fluoro-phenyl)-4-isopropyl-5-(4-methyl-benzylcarbamoyl)-2H-pyrazol-3-yl]-3,5-dihydroxyheptanoic acid (PF-3052334)

Compound Description: PF-3052334 represents a novel, highly efficacious, and hepatoselective HMG-CoA reductase inhibitor. Its discovery stemmed from the development of a new series of substituted pyrazole-based inhibitors, showcasing the potential of structure-based design and molecular property considerations in drug discovery. []

Relevance: Though structurally distinct from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, PF-3052334 exemplifies the successful application of structure-based drug design principles to develop a potent and selective inhibitor for a specific therapeutic target. This approach, combined with the optimization of molecular properties, highlights a valuable strategy for discovering new drugs. While the target compound and PF-3052334 target different pathways, the research emphasizes the importance of considering similar methodologies to explore the therapeutic potential of 4-[Methyl(phenyl)sulfamoyl]benzoic acid and its derivatives. []

Sulfamethizole (4-amino-N-(5-methyl-1, 3, 4-thiadiazol-2-yl)benzenesulfonamide)

Compound Description: Sulfamethizole is an antibacterial compound commonly used to treat urinary tract infections. []

Relevance: Sulfamethizole shares the benzenesulfonamide moiety with 4-[Methyl(phenyl)sulfamoyl]benzoic acid, making it a relevant structural analog. Although their core structures differ, understanding the synthesis, metabolism, and potential side effects of sulfamethizole can offer insights into the potential pharmacological profile of 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Furthermore, the presence of the thiadiazole ring in sulfamethizole, a common pharmacophore in various drugs, suggests that incorporating similar heterocyclic moieties into the target compound could be a strategy for modulating its biological activity. []

N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl) sulfamoyl] phenyl} sulfamoyl) phenyl] amine

Compound Description: This compound is an identified impurity found during the synthesis of the antibacterial drug sulfamethizole. []

Relevance: This compound, being an impurity in the synthesis of sulfamethizole, provides valuable insight into the potential side reactions and byproducts that might occur during the synthesis or metabolism of similar compounds, including 4-[Methyl(phenyl)sulfamoyl]benzoic acid. Identifying and understanding such impurities is crucial for ensuring the purity and safety of drug substances. This knowledge underscores the importance of carefully monitoring the synthesis and potential metabolic pathways of 4-[Methyl(phenyl)sulfamoyl]benzoic acid to control the formation of unwanted byproducts. []

4-methoxy-2-methyl benzoic acid

Compound Description: This compound serves as a subject for detailed spectroscopic analysis, including FTIR (solid and gas phase), FT-Raman, and computational DFT studies. [] These studies aim to understand its molecular structure, vibrational properties, and electronic characteristics.

Relevance: 4-methoxy-2-methyl benzoic acid is structurally analogous to 4-[Methyl(phenyl)sulfamoyl]benzoic acid, sharing a benzoic acid core with substituents at the 2 and 4 positions. While the target compound hasn't undergone similar comprehensive spectroscopic analysis, the data obtained from studying 4-methoxy-2-methyl benzoic acid provides valuable reference points. This information can be helpful for interpreting spectroscopic data, predicting vibrational modes, and understanding the electronic properties of 4-[Methyl(phenyl)sulfamoyl]benzoic acid, contributing to a more complete characterization of this compound. []

2-{[3-(trifluoromethyl)phenyl]amino}benzoic acid (flufenamic acid)

Compound Description: Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. [] The research focuses on the structural characterization of a new crystal form of flufenamic acid, providing insights into its solid-state properties.

Relevance: While not structurally identical, flufenamic acid and 4-[Methyl(phenyl)sulfamoyl]benzoic acid both contain a benzoic acid moiety and aromatic substitutions. The study on flufenamic acid's crystal structure emphasizes the importance of polymorphism in drug development. Different crystal forms of a drug can exhibit distinct physicochemical properties, such as solubility, dissolution rate, and stability, which can impact its bioavailability and therapeutic efficacy. Although the target compound is not an NSAID, this research highlights the importance of investigating potential polymorphism in 4-[Methyl(phenyl)sulfamoyl]benzoic acid, as it could impact its development and applications. []

5-(4-methyl-2-phthalimidylpentanoylamino)isophthalic acid

Compound Description: This compound is a novel, bulky, aromatic amide-imide chiral monomer used in synthesizing optically active polyamides. []

Relevance: While structurally distinct from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, 5-(4-methyl-2-phthalimidylpentanoylamino)isophthalic acid's use in polymerization demonstrates the potential of incorporating bulky, chiral substituents into monomeric units to create polymers with specific properties. Though the target compound is not directly involved in polymer synthesis, this research provides inspiration for exploring the potential of 4-[Methyl(phenyl)sulfamoyl]benzoic acid as a building block for synthesizing new polymers or incorporating it into existing polymer systems. Such investigations could lead to materials with interesting and potentially useful properties. []

Gallic-Acid-1-Phenyl-1H-[1,2,3]Triazol-4-yl Methyl Esters

Compound Description: This series of compounds, synthesized via click chemistry, was designed to create more potent antioxidants. []

Relevance: While structurally different from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, the Gallic-Acid-1-Phenyl-1H-[1,2,3]Triazol-4-yl Methyl Esters research demonstrates the successful application of click chemistry to develop new antioxidants. This approach, known for its efficiency and versatility, could inspire the exploration of click chemistry for synthesizing novel derivatives of 4-[Methyl(phenyl)sulfamoyl]benzoic acid with potentially improved antioxidant properties or other interesting biological activities. []

4-Methyl-3-Phenylcoumarins

Compound Description: These coumarin derivatives are synthesized through the thermal condensation of 2′-hydroxyacetophenones with phenylacetic acid. []

Relevance: Although structurally different from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, the synthesis of 4-Methyl-3-Phenylcoumarins highlights a classic approach to constructing coumarin derivatives, which are known for their diverse biological activities. This research could inspire exploring synthetic routes to incorporate a coumarin moiety into the 4-[Methyl(phenyl)sulfamoyl]benzoic acid structure. Such modifications could potentially lead to novel hybrids with combined or enhanced properties. []

3-Arylcoumarins

Compound Description: These coumarin derivatives are prepared by reacting 2-hydroxybenzaldehydes with phenylacetic acids, providing a straightforward method for synthesizing a variety of substituted coumarins. []

Relevance: Like the previous coumarin derivatives, the synthesis of 3-Arylcoumarins emphasizes the versatility of coumarin as a scaffold in organic synthesis and its potential for generating diverse chemical libraries. This research suggests that exploring synthetic routes to combine the coumarin structure with 4-[Methyl(phenyl)sulfamoyl]benzoic acid, potentially through similar condensation reactions, could lead to new compounds with interesting biological or physicochemical properties. []

3-Aryl-4-Phenylcoumarins

Compound Description: These compounds, synthesized from 2-hydroxybenzo-phenones and phenylacetic acids, represent another class of coumarin derivatives accessible through a simple and efficient synthetic procedure. []

Relevance: Similar to the other coumarin derivatives mentioned, the synthesis of 3-Aryl-4-Phenylcoumarins highlights the diverse structural variations possible within the coumarin family. This research encourages exploring the feasibility of incorporating a coumarin moiety into the 4-[Methyl(phenyl)sulfamoyl]benzoic acid structure, potentially leading to hybrid molecules with unique properties arising from the combination of both pharmacophores. []

4-((1H-Benzo[d]imidazol-1-yl)methyl)benzoic acid

Compound Description: This aromatic carboxylate ligand is used to construct lanthanide luminescent coordination polymers. []

Relevance: While structurally different from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, 4-((1H-Benzo[d]imidazol-1-yl)methyl)benzoic acid's ability to coordinate with lanthanides and form luminescent complexes highlights the potential of similar compounds in material science and as potential sensors. The presence of the benzimidazole moiety in this ligand, a common pharmacophore in various drugs, suggests that incorporating benzimidazole into the target compound could be a strategy for modulating its biological activity or exploring its use in material science applications. []

Methyl 4-methoxy-3-(3-methylbut-2-enoyl)benzoate

Compound Description: This compound is a new benzoic acid derivative, isolated alongside kavalactones, from the ethanolic extract of Piper fuligineum. []

Relevance: This newly identified natural product, along with other benzoic acid derivatives isolated from Piper fuligineum, highlights the occurrence of such compounds in natural sources and their potential biological activities. While structurally distinct from 4-[Methyl(phenyl)sulfamoyl]benzoic acid, this discovery emphasizes the importance of exploring natural product libraries for identifying novel bioactive compounds. It also suggests that investigating the natural sources of 4-[Methyl(phenyl)sulfamoyl]benzoic acid or its related derivatives could uncover new avenues for its isolation or synthesis and provide insights into its potential biological functions. []

4-(4-formyl-3-phenyl-1h-pyrazol-1-yl)benzoic acid

Compound Description: This compound serves as a base for synthesizing azomethine and N-arylamine derivatives, some of which exhibit potent antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). []

Relevance: This compound, with its benzoic acid core, shares a structural resemblance to 4-[Methyl(phenyl)sulfamoyl]benzoic acid. The research emphasizes the successful development of potent antimicrobial agents by modifying a core structure with specific substitutions. This approach could be applied to 4-[Methyl(phenyl)sulfamoyl]benzoic acid to explore its potential for antimicrobial activity. Incorporating similar azomethine or N-arylamine moieties into the target compound could be a starting point for developing new derivatives targeting MRSA or other resistant bacterial strains. []

Properties

CAS Number

54838-78-7

Product Name

4-[Methyl(phenyl)sulfamoyl]benzoic acid

IUPAC Name

4-[methyl(phenyl)sulfamoyl]benzoic acid

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

InChI

InChI=1S/C14H13NO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10H,1H3,(H,16,17)

InChI Key

USOAJBIMCUIRFH-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.